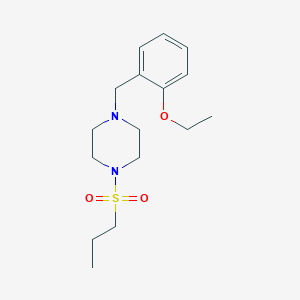amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as GSK-3 inhibitor, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid involves the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
The GSK-3 inhibitor has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, the compound has been shown to have anti-tumor effects and can be used to treat various types of cancer. The compound has also been studied for its potential applications in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid in lab experiments is its specificity. The compound selectively inhibits GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using the compound is its solubility. The compound is poorly soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid. One potential direction is the development of more potent and selective GSK-3 inhibitors. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and cancer. Additionally, the compound's mechanisms of action and effects on various cellular processes can be further studied to gain a better understanding of its potential applications.
Synthesis Methods
The synthesis of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of 5-(bromomethyl)-3-isopropylisoxazole with 4-amino-5-cyanopyrimidine in the presence of a base. The resulting compound is then hydrolyzed to form the final product.
Scientific Research Applications
The GSK-3 inhibitor has been extensively studied for its potential applications in various fields. In the field of neuroscience, the compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[methyl-[(5-propan-2-yl-1,2-oxazol-3-yl)methyl]amino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)11-4-9(16-20-11)6-17(3)12-10(13(18)19)5-14-7-15-12/h4-5,7-8H,6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKCAOOIGNWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CN(C)C2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)

![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)

![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)
![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)
![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)